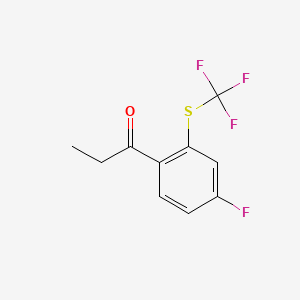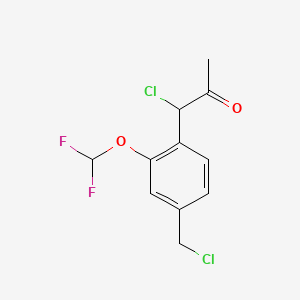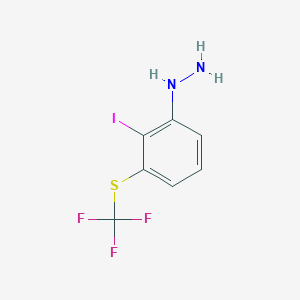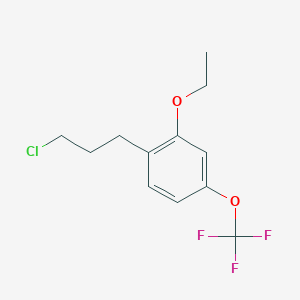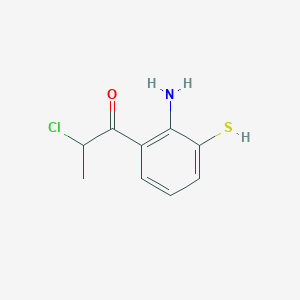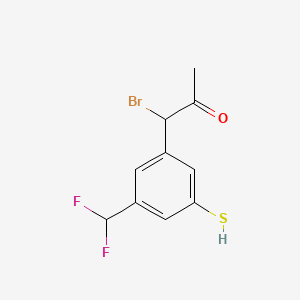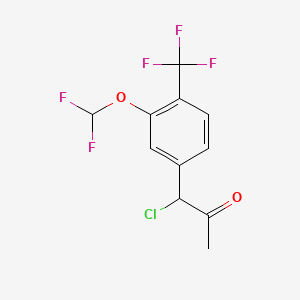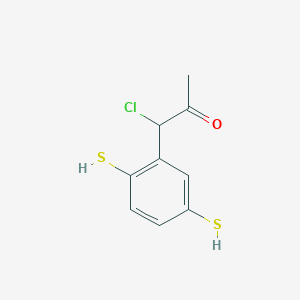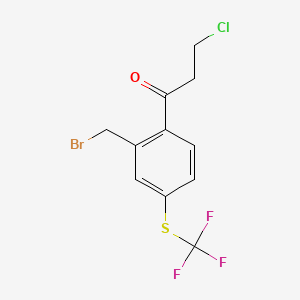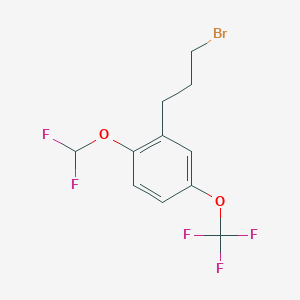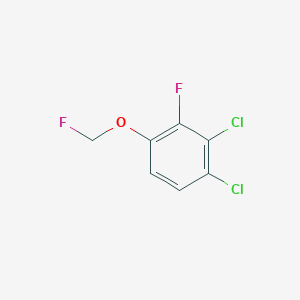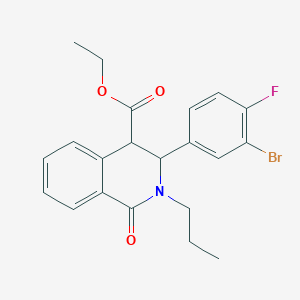
Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo and fluoro-substituted phenyl ring, an isoquinoline core, and an ethyl ester group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-fluoroaniline with ethyl acetoacetate, followed by cyclization to form the isoquinoline core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
化学反応の分析
Types of Reactions
Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate exerts its effects involves interactions with molecular targets and pathways. The bromo and fluoro substituents on the phenyl ring can enhance binding affinity to specific enzymes or receptors, while the isoquinoline core may interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 1-(3-Bromo-4-fluorophenyl)-N1-(3,3-dimethyl-2-butanyl)-N1-methyl-1,2-ethanediamine
- Benzamide, N-(4-fluorophenyl)-3-bromo-
- 3-Bromo-4-fluorophenol
Uniqueness
Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate is unique due to its combination of a bromo and fluoro-substituted phenyl ring with an isoquinoline core and an ethyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C21H21BrFNO3 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C21H21BrFNO3/c1-3-11-24-19(13-9-10-17(23)16(22)12-13)18(21(26)27-4-2)14-7-5-6-8-15(14)20(24)25/h5-10,12,18-19H,3-4,11H2,1-2H3 |
InChIキー |
TYPDDNISHFHYRE-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(C(C2=CC=CC=C2C1=O)C(=O)OCC)C3=CC(=C(C=C3)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


